Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22N4O5 and its molecular weight is 386.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate and related compounds have been synthesized for various research purposes. For instance, Faty, Hussein, and Youssef (2010) reported the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from related materials. These compounds exhibited significant antibacterial and antifungal activities, indicating their potential in pharmaceutical research (Faty, Hussein, & Youssef, 2010).
Photophysical Investigation
Alsharif et al. (2018) conducted a study on Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), a compound structurally similar to this compound. Their work focused on the physicochemical and photophysical properties of ECPC, including its potential as a probe for determining the critical micelle concentrations of surfactants. The study also explored its antibacterial activity, showcasing the compound's utility in material science and microbiology research (Alsharif, Mukhtar, Asiri, & Khan, 2018).
Anticancer Agent Synthesis
Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. This study highlights the significance of such compounds in developing new therapeutic agents for cancer treatment (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Gastric Antisecretory Properties
Santilli, Scotese, Bauer, and Bell (1987) synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have potent gastric antisecretory properties. This research contributes to the field of gastroenterology, offering insights into new compounds for treating gastric issues (Santilli, Scotese, Bauer, & Bell, 1987).
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate are currently unknown. This compound is structurally similar to other piperidine derivatives, which have been used as building blocks for the syntheses of receptor agonists and antagonists . .
Mode of Action
The mode of action of this compound is not well-documented. Given its structural similarity to other piperidine derivatives, it may interact with its targets in a similar manner. For instance, it could bind to the active site of a target protein, leading to changes in the protein’s conformation and function . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperidine derivatives have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other piperidine derivatives, it may have potential therapeutic effects, such as anti-inflammatory and analgesic activities . .
Properties
IUPAC Name |
ethyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-2-28-19(27)12-7-9-23(10-8-12)18(26)17(25)20-11-15-13-5-3-4-6-14(13)16(24)22-21-15/h3-6,12H,2,7-11H2,1H3,(H,20,25)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOHNUYVGCZCSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.